molecular formula C17H18ClNO5S B7451504 (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate

(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate

Cat. No. B7451504
M. Wt: 383.8 g/mol
InChI Key: PDGMJDXMYRZCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. ACMS is a sulfonamide derivative that has been shown to exhibit a range of biological activities. In

Scientific Research Applications

(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been investigated for its potential use as a fluorescent probe in biological imaging. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes.

Advantages and Limitations for Lab Experiments

(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is also relatively stable and can be stored for extended periods without degradation. However, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. One potential area of research is the development of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate and its potential use in cancer therapy. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate also has potential applications in biological imaging, and further studies are needed to explore its use as a fluorescent probe. Overall, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is a promising compound with a range of potential applications in various scientific fields.

Synthesis Methods

The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate involves the reaction of 2-acetamido-4-chlorophenol with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been optimized to yield high purity and yield, making it an ideal compound for scientific research.

properties

IUPAC Name

(2-acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-4-12-5-7-16(23-3)17(9-12)25(21,22)24-15-8-6-13(18)10-14(15)19-11(2)20/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGMJDXMYRZCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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